molecular formula C16H19F2N3O3S B489358 N-[2-(difluoromethoxy)phenyl]-2-(3-ethyl-2-ethylimino-4-oxo-1,3-thiazolidin-5-yl)acetamide CAS No. 514182-86-6

N-[2-(difluoromethoxy)phenyl]-2-(3-ethyl-2-ethylimino-4-oxo-1,3-thiazolidin-5-yl)acetamide

Cat. No.: B489358
CAS No.: 514182-86-6
M. Wt: 371.4g/mol
InChI Key: IGEJLUGZBAPFLL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(difluoromethoxy)phenyl]-2-(3-ethyl-2-ethylimino-4-oxo-1,3-thiazolidin-5-yl)acetamide typically involves multiple steps, starting with the preparation of the difluoromethoxyphenyl intermediate. This intermediate is then reacted with a thiazolidinone derivative under specific conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale.

Chemical Reactions Analysis

Types of Reactions

N-[2-(difluoromethoxy)phenyl]-2-(3-ethyl-2-ethylimino-4-oxo-1,3-thiazolidin-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the difluoromethoxy group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions may result in the replacement of the difluoromethoxy group with other functional groups.

Scientific Research Applications

N-[2-(difluoromethoxy)phenyl]-2-(3-ethyl-2-ethylimino-4-oxo-1,3-thiazolidin-5-yl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[2-(difluoromethoxy)phenyl]-2-(3-ethyl-2-ethylimino-4-oxo-1,3-thiazolidin-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it could inhibit the activity of enzymes involved in cell proliferation, making it a potential anticancer agent. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(trifluoromethoxy)phenyl]-2-(3-ethyl-2-ethylimino-4-oxo-1,3-thiazolidin-5-yl)acetamide
  • N-[2-(methoxy)phenyl]-2-(3-ethyl-2-ethylimino-4-oxo-1,3-thiazolidin-5-yl)acetamide

Uniqueness

N-[2-(difluoromethoxy)phenyl]-2-(3-ethyl-2-ethylimino-4-oxo-1,3-thiazolidin-5-yl)acetamide is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets compared to its analogs with different substituents.

Biological Activity

N-[2-(difluoromethoxy)phenyl]-2-(3-ethyl-2-ethylimino-4-oxo-1,3-thiazolidin-5-yl)acetamide is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores the compound's biological activity based on available research findings, including case studies and detailed evaluations.

Chemical Structure and Properties

The compound's IUPAC name is this compound, with a molecular formula of C16H19F2N3O3S and a molecular weight of 371.4 g/mol. Its structure incorporates a thiazolidinone ring, which is often associated with various pharmacological activities.

Antimicrobial Activity

Thiazolidinone derivatives, including the compound , have been noted for their antibacterial and antifungal properties . Research indicates that these compounds can effectively inhibit the growth of several bacterial and fungal strains. For instance, a study highlighted that thiazolidinone derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens .

Table 1: Antimicrobial Activity of Thiazolidinone Derivatives

CompoundBacterial StrainsFungal StrainsMinimum Inhibitory Concentration (MIC)
4dStaphylococcus aureusCandida albicans10.7–21.4 μmol/mL
4pEscherichia coliAspergillus niger21.4–40.2 μmol/mL
5bPseudomonas aeruginosaTrichophyton mentagrophytesNot specified

Anticancer Potential

The anticancer efficacy of this compound has been evaluated using various cancer cell lines. In vitro studies have demonstrated its cytotoxic effects against glioblastoma cells (LN229), where it was found to induce apoptosis and inhibit cell proliferation significantly .

Case Study: Antiglioma Activity

In a controlled study, the compound was tested alongside established chemotherapeutic agents. The results indicated that it exhibited a comparable or superior inhibitory effect on tumor cell proliferation when compared to traditional treatments like doxorubicin:

TreatmentGI50 (µM)
Doxorubicin0.0428 ± 0.0082
N-[2-(difluoromethoxy)phenyl]-...10.8 ± 0.6

The findings suggest that this compound may serve as a promising candidate for further development in cancer therapy, particularly for resistant glioblastoma cases .

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets involved in cell signaling pathways related to apoptosis and cell division. Thiazolidinones are known to modulate various enzymatic activities that are crucial for cancer cell survival and proliferation.

Properties

IUPAC Name

N-[2-(difluoromethoxy)phenyl]-2-(3-ethyl-2-ethylimino-4-oxo-1,3-thiazolidin-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F2N3O3S/c1-3-19-16-21(4-2)14(23)12(25-16)9-13(22)20-10-7-5-6-8-11(10)24-15(17)18/h5-8,12,15H,3-4,9H2,1-2H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGEJLUGZBAPFLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN=C1N(C(=O)C(S1)CC(=O)NC2=CC=CC=C2OC(F)F)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F2N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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